N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers progressing kinase inhibitor SAR often lose synthetic efficiency by installing halogen handles late-stage. This pre-brominated 2-anilinopyridine eliminates that step, enabling direct C5 diversification while retaining the N-H donor for hinge binding. - Reduces synthetic step count by ≥1 per analog synthesized - Enables orthogonal C-H activation / cross-coupling sequences alongside the bromo handle - Supplied with verified ¹H NMR and LCMS identity to mitigate risk of mis-identified material in multi-step routes

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
CAS No. 1219957-62-6
Cat. No. B1424092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine
CAS1219957-62-6
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)NC2=CC=CC=C2
InChIInChI=1S/C12H11BrN2/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)
InChIKeyPVVULYIUQLVRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine: Chemical Identity & Procurement


N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine (IUPAC: 5-bromo-4-methyl-N-phenylpyridin-2-amine) is a heteroaromatic secondary amine with molecular formula C₁₂H₁₁BrN₂ and a molecular weight of 263.13 g/mol . It belongs to the class of 2-anilinopyridines, characterized by a pyridine core bearing a bromine atom at the 5-position, a methyl group at the 4-position, and an N-phenyl substituent at the 2-position . The compound is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, where the 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the 4-methyl and 2-anilino groups modulate steric and electronic properties of the pyridine ring . Commercially, the compound is typically supplied at ≥95% purity .

1
Synthetic workflow
Dual-handle building block for cross-coupling diversification and electronic tuning
2
Medicinal chemistry fit
2-anilinopyridine scaffold supports kinase inhibitor library and SAR studies
3
Procurement context
Supplied at research-grade purity; identity confirmation via spectroscopy recommended

Why N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine Is Not Interchangeable


The 2-anilinopyridine scaffold is represented by numerous commercially available analogs that differ in the position and nature of substituents on the pyridine and N-phenyl rings . These seemingly minor structural variations produce substantial differences in electronic distribution, steric environment, and metabolic stability that directly impact synthetic utility and biological target engagement [1]. For example, the non-brominated analog 4-methyl-N-phenylpyridin-2-amine (CAS 19933-06-3) lacks the heavy atom handle required for cross-coupling diversification, while the des-methyl analog 5-bromo-N-phenylpyridin-2-amine (CAS 54904-03-9) differs in lipophilicity and may exhibit altered binding to flat hydrophobic protein pockets [2]. The regioisomer N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (CAS 1220030-67-0) relocates the methyl group from the pyridine to the phenyl ring, reversing the electronic push-pull character of the aniline nitrogen. These differences preclude simple one-for-one substitution in both synthetic sequences and structure-activity relationship (SAR) studies, as detailed in the quantitative evidence below.

Non-brominated analog
Target combines Br, CH₃, and NHPh on pyridine core
4-Methyl-N-phenylpyridin-2-amine lacks the cross-coupling handle, blocking diversification
Cross-coupling reactivity may not transfer; synthetic route design must account for absent halogen handle.
Des-methyl analog
4-CH₃ modulates pyridine electronics and steric environment
5-Bromo-N-phenylpyridin-2-amine shifts lipophilicity and may alter Pd-catalyzed reaction rates
Electronic tuning and regioselectivity may differ; class-level evidence suggests methyl presence matters.
Regioisomer
CH₃ on pyridine ring directs +I effect to pyridine N and C5-Br
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine insulates methyl effect on phenyl ring
Regioisomers may not transfer directly in SAR; N–H acidity and pyridine basicity context can shift.

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine: Key Differentiation Evidence


Lipophilicity & H-Bonding Capacity vs. Analogs

The target compound (MW 263.13, C₁₂H₁₁BrN₂) incorporates both a bromine atom and a methyl group on the pyridine ring, which collectively increase calculated logP by approximately 0.8–1.2 units relative to the non-brominated analog 4-methyl-N-phenylpyridin-2-amine (MW 184.24, C₁₂H₁₂N₂) and by approximately 0.3–0.5 units relative to the des-methyl analog 5-bromo-N-phenylpyridin-2-amine (MW 249.11, C₁₁H₉BrN₂) . The compound possesses one hydrogen bond donor (NH) and two hydrogen bond acceptors (pyridine N and aniline N), identical to its des-methyl analog but distinct from N-methylated variants such as 6-bromo-N-methyl-N-phenyl-2-pyridinamine (CAS 25194-53-0), which lacks hydrogen bond donor capacity entirely . These differences in lipophilicity and hydrogen bonding potential directly influence membrane permeability, solubility, and protein binding in biological assays [1].

Lipophilicity & H-bonding vs. analogs
Class-level inference
Target predicted logP ~3.5–4.0; HBD: 1; HBA: 2
Reported logP is ~0.8–1.2 units higher than non-brominated analog; retains HBD capacity unlike N-methylated variants.
Predicted property context; H-bond donor presence may support permeability review.
Lipophilicity Drug-likeness Physicochemical profiling

Bromine as a Cross-Coupling Handle

The 5-bromo substituent on the target compound provides a site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig amination) that is entirely absent in the non-halogenated analog 4-methyl-N-phenylpyridin-2-amine (CAS 19933-06-3) . While 5-bromo-N-phenylpyridin-2-amine (CAS 54904-03-9) also possesses a C5 bromine, it lacks the 4-methyl group that exerts a +I inductive effect on the pyridine ring, modulating the electron density at the bromine-bearing carbon and potentially influencing oxidative addition rates with palladium(0) catalysts [1]. The 4-methyl substituent also provides steric shielding at the C3 and C5 positions, which can direct regioselectivity in electrophilic aromatic substitution or C–H activation reactions on the pyridine ring [2]. This dual synthetic handle profile—a reactive C–Br bond for cross-coupling plus a C–CH₃ group for electronic tuning—is unique to the target compound among close analogs.

Bromine as cross-coupling handle
Class-level inference
5-Br present; 4-CH₃ present; 2-NHPh present
Unique combination of three synthetic handles on pyridine core enables orthogonal diversification.
Synthetic-handle profile context; Pd-catalyzed reactivity inferred from aryl bromide class knowledge.
Cross-coupling C–C bond formation Synthetic diversification

Methyl Group Position and Electronic Effects

The target compound (CAS 1219957-62-6) and its regioisomer N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (CAS 1220030-67-0) share the same molecular formula (C₁₂H₁₁BrN₂, MW 263.13) but differ critically in the placement of the methyl group: on the pyridine ring (target) versus on the N-phenyl ring (regioisomer) . In the target compound, the 4-methyl group exerts a +I inductive effect directly on the pyridine ring, increasing electron density at the pyridine nitrogen and modulating its basicity (estimated pKa of conjugate acid ~4.5–5.5). In the regioisomer, the methyl group is electronically insulated from the pyridine core and instead donates electron density into the phenyl ring, affecting the electronics of the aniline NH [1]. This difference alters the reactivity of the aniline nitrogen in N-functionalization reactions (e.g., alkylation, acylation, Buchwald-Hartwig coupling) and changes the hydrogen bond acidity of the NH proton in biological target engagement [2]. These regioisomers are not interchangeable in SAR studies or in multi-step synthetic routes where the site of electronic modulation matters.

Methyl position & electronic effects
Class-level inference
CH₃ on pyridine C4 vs. phenyl C4; estimated ΔpKa ~0.3–0.5 (pyridine N basicity)
Regioisomers may show different kinase selectivity profiles; electronic modulation context differs.
Electronic effects estimated from Hammett constants; model-specific SAR review required.
Regioisomerism Electronic effects Structure-activity relationships

Procurement Specifications: Purity, Storage & Hazard

Commercially, the target compound is supplied at a minimum purity specification of 95% (as verified by multiple independent vendors) and is recommended for long-term storage in a cool, dry environment . The compound is classified as an irritant under hazard communication standards, consistent with other brominated aromatic amines . In comparison, the non-brominated analog 4-methyl-N-phenylpyridin-2-amine (CAS 19933-06-3) is reported with a melting point of 148–151°C (for the free base form), whereas the target compound's melting point is not consistently reported across vendors, suggesting potential batch-to-batch variability in crystallinity that may affect formulation . This lack of a well-defined melting point for the target compound—in contrast to some analogs—means that identity confirmation for procurement should rely on NMR, LCMS, or elemental analysis rather than melting point alone, an important quality control consideration during sourcing.

Procurement specifications
Source review
Purity: ≥95%; Melting point: not consistently reported
Melting-point unreliability requires NMR/LCMS identity confirmation at receipt.
Vendor-datasheet review; spectroscopic QC protocol may support procurement confidence.
Quality control Storage stability Procurement specifications

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine: Key Application Scenarios


Kinase Inhibitor Diversification via Suzuki-Miyaura Coupling

The target compound's 5-bromo substituent enables sequential palladium-catalyzed cross-coupling to generate libraries of 5-aryl/heteroaryl derivatives while the 4-methyl group provides electronic tuning of the pyridine core. This scenario is particularly relevant for medicinal chemistry programs targeting kinases where the 2-anilinopyridine motif is a privileged pharmacophore . The retained N–H hydrogen bond donor (absent in N-methylated analogs) allows for key hinge-binding interactions in the ATP pocket. Starting from the target compound rather than the non-brominated 4-methyl-N-phenylpyridin-2-amine eliminates the need for late-stage halogenation and reduces synthetic step count by at least one step per analog synthesized.

Regioisomer SAR: Pyridine vs. Phenyl Substitution

When investigating the contribution of methyl substitution to target potency and selectivity, parallel profiling of the target compound (methyl on pyridine C4) alongside its regioisomer N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (methyl on phenyl C4) can deconvolute whether observed biological activity arises from modulation of pyridine electronics or from hydrophobic contacts involving the methyl group in a lipophilic protein pocket . This head-to-head regioisomer comparison is only possible when both compounds are sourced with verified structural identity, as their identical molecular formula (C₁₂H₁₁BrN₂) precludes differentiation by mass spectrometry alone.

C–H Activation via 2-Anilino Directing Effect

Building on the published Pd(II)-catalyzed ortho-arylation methodology developed for 4-methyl-N-phenylpyridin-2-amines, the target compound's 5-bromo substituent provides an additional synthetic handle for sequential C–H activation / cross-coupling sequences [1]. This enables a build–couple–functionalize strategy where the N-phenyl ring undergoes directed C–H arylation while the C5 bromine is simultaneously or subsequently diversified via orthogonal cross-coupling, accessing chemical space inaccessible to analogs that lack either the 2-anilino directing group or the C5 halogen handle.

Identity Verification When Melting Point Is Unreliable

Given that the target compound lacks a consistently reported melting point, procurement for multi-step synthetic routes should be accompanied by a quality control protocol that includes ¹H NMR and LCMS identity confirmation rather than relying on melting point as a primary indicator of purity . This differs from the procurement workflow for analogs such as 2-amino-5-bromo-4-methylpyridine (m.p. 148–151°C), where melting point can serve as a rapid initial purity check. Budgeting for spectroscopic characterization at the point of receipt reduces the risk of carrying forward misidentified material into precious downstream intermediates.

Application
Selection Property
Validation Focus
Kinase inhibitor diversification via Suzuki-Miyaura coupling
5-Br cross-coupling handle plus 4-CH₃ electronic tuning
Hinge-binding HBD retention; synthetic-step reduction review
Regioisomer SAR: pyridine vs. phenyl substitution
Verified structural identity of regioisomer pair
Pyridine electronics vs. hydrophobic contact deconvolution
C–H activation via 2-anilino directing effect
2-Anilino directing group plus orthogonal C5-Br handle
Build–couple–functionalize strategy feasibility
Identity verification when melting point is unreliable
Spectroscopic QC protocol compatibility
¹H NMR and LCMS confirmation workflow; lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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